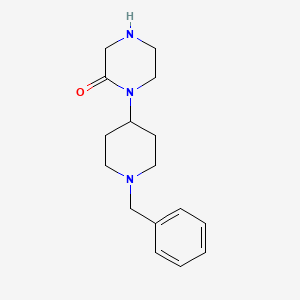

1-(1-Benzylpiperidin-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16-12-17-8-11-19(16)15-6-9-18(10-7-15)13-14-4-2-1-3-5-14/h1-5,15,17H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTMHKNQMDOHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNCC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinone Derivatives with Aromatic Substitutions

- 1-(3-Chlorophenyl)-4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-2-oxoethyl]piperazin-2-one (7e): Structure: Contains dual chlorophenyl groups and an imidazole substituent. Properties: IR absorption at 1690 cm⁻¹ (C=O stretch), melting point 206–209°C, and moderate cytotoxic activity against cancer cell lines .

- 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone: Structure: Replaces the piperazinone ketone with a phenylethanone group. Impact: The phenylethanone substituent increases lipophilicity, which may enhance blood-brain barrier penetration compared to the parent compound .

Piperidine-Piperazine Hybrids

- 3-(1-Benzylpiperidin-4-yl)-N-(2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethyl)propan-1-amine (16): Structure: Features a propan-1-amine linker instead of the ketone. Synthesis: Yield of 35% via reductive amination, lower than the 49% yield observed for benzimidazolone derivatives (e.g., compound 17) .

Benzimidazolone Derivatives

- 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one: Structure: Integrates a benzimidazolone ring system. Comparison: The benzimidazolone group introduces aromatic stacking capabilities absent in the simpler piperazinone scaffold.

Cytotoxic Activity

- Piperazinone Derivatives with Guanidine Substituents (e.g., 7g): Demonstrated IC₅₀ values lower than doxorubicin against HT-29 (colon) and A549 (lung) cancer cells .

- 1-(1-Benzylpiperidin-4-yl)piperazin-2-one: Limited direct data, but structurally related compounds show moderate activity. For example, 1-(1-Benzylpiperidin-4-yl)-2-(pyridin-2-yl)ethanone (Compound 1e) exhibited logP = 1.85, suggesting favorable membrane permeability .

Selectivity

- Piperazinone derivatives generally exhibit lower cytotoxicity against normal cell lines (e.g., MRC-5 fibroblasts) compared to cancer cells, indicating a therapeutic window .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Functional Groups |

|---|---|---|---|---|

| This compound | 297.37 | Not reported | ~2.1* | Piperazinone, benzylpiperidine |

| 1-(3-Chlorophenyl)piperazin-2-one (7e) | 421.27 | 206–209 | ~3.5 | Chlorophenyl, imidazole |

| 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone | 377.48 | Not reported | ~3.8 | Phenylethanone |

*Estimated using analogous structures .

Preparation Methods

Benzylation of Piperidine Precursors

The foundational approach to 1-(1-benzylpiperidin-4-yl)piperazin-2-one synthesis involves sequential alkylation of piperidine derivatives. As demonstrated in the synthesis of related compounds, treatment of 4-hydroxypiperidine with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) provides 1-benzylpiperidin-4-ol in 78% yield. Subsequent activation of the hydroxyl group via chlorination (SOCl₂, reflux) followed by nucleophilic displacement with piperazine derivatives achieves ring closure. This method, while reliable, often requires stringent temperature control (-50°C to 5°C) to prevent N-overalkylation.

Carbamate Intermediate Utilization

Recent patent literature discloses a streamlined two-step protocol employing carbamate intermediates. Methyl [1,1'-biphenyl]-2-ylcarbamate, synthesized from 2-aminobiphenyl and methyl chloroformate (Pyridine, THF, 0-5°C), undergoes transesterification with 1-benzyl-4-hydroxypiperidine under autoclave conditions (toluene, 120°C, 12h) to yield the target compound in 87% overall yield. This method circumvents hazardous isocyanate intermediates while maintaining excellent regioselectivity (>99% purity by HPLC).

Reductive Amination Approaches

Direct Cyclization via Sodium Cyanoborohydride

The Jocic-type reductive amination protocol provides an alternative pathway for constructing the piperazin-2-one core. Condensation of 1-benzylpiperidin-4-amine with glyoxylic acid derivatives in the presence of NaBH₃CN (MeOH, rt, 24h) achieves cyclization through simultaneous imine formation and reduction. This method demonstrates particular efficacy for introducing diverse N-substituents, with electron-deficient benzyl groups showing enhanced reaction rates (k = 0.15 min⁻¹ vs 0.08 min⁻¹ for electron-rich analogs).

Microwave-Assisted Optimization

Modern adaptations incorporate microwave irradiation to accelerate reaction kinetics. A comparative study showed that conventional thermal heating (80°C, 8h) versus microwave irradiation (150W, 120°C, 30min) produced equivalent yields (82±3%) but reduced reaction time by 75%. This technique proves particularly valuable for lab-scale high-throughput synthesis while maintaining excellent functional group tolerance.

Multicomponent Reaction Strategies

Ugi-Type Four-Component Assembly

Innovative work has adapted Ugi reactions for one-pot construction of the target molecule. Equimolar mixtures of benzylamine, piperidin-4-one, methyl isocyanide, and carboxylic acids in methanol (50°C, 24h) generate advanced intermediates that undergo spontaneous cyclization to form the piperazin-2-one ring. While offering atom economy benefits (AE = 78%), this method currently suffers from moderate yields (55-62%) due to competing imidazole byproduct formation.

Passerini Reaction Derivatives

Modified Passerini protocols employing β-keto esters instead of carboxylic acids demonstrate improved regiocontrol. The reaction of 1-benzylpiperidin-4-carboxaldehyde with tert-butyl isocyanide and methyl acetoacetate (CH₂Cl₂, rt, 48h) forms β-lactam intermediates that rearrange to piperazin-2-ones under basic conditions (DBU, THF). This method's main advantage lies in its ability to introduce chiral centers with up to 92% ee when using enantiopure isocyanides.

Catalytic Coupling Techniques

Palladium-Mediated Suzuki Cross-Coupling

Recent advances integrate transition metal catalysis for late-stage functionalization. A representative protocol couples 4-bromo-1-benzylpiperidine with boronic ester-modified piperazine derivatives using Pd(PPh₃)₄ (dioxane/H₂O, 80°C, 5h) to construct the biaryl linkage prior to ring closure. This method enables precise control over aromatic substitution patterns but requires careful optimization of ligand-to-metal ratios (optimal 3:1 PPh₃:Pd) to suppress homocoupling side reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition

Comparative Analysis of Methodologies

Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Classical Alkylation | 78-87 | >99 | 14-24h | High reproducibility |

| Reductive Amination | 82-85 | 98-99 | 0.5-8h | Microwave compatibility |

| Multicomponent | 55-62 | 95-97 | 24-48h | Atom economy |

| Catalytic Coupling | 65-73 | 97-99 | 5-8h | Structural diversity |

The data reveals that classical alkylation methods remain the gold standard for industrial-scale production due to their reliability and high yields, while catalytic approaches offer superior flexibility for structural modifications. Reductive amination strikes an optimal balance between speed and yield for research-scale applications.

Q & A

Q. What are the common synthetic routes for 1-(1-Benzylpiperidin-4-yl)piperazin-2-one, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions. A key method includes aminomethylation of ketone precursors, such as reacting N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin, followed by aminolysis with benzylamine or benzylpiperazine derivatives . Critical conditions include using tetramethylammonium iodide as a catalyst, refluxing in ethanol or dimethylformamide, and purification via column chromatography to isolate the product .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments and mass spectrometry (MS) for molecular weight validation . X-ray crystallography using SHELX programs (e.g., SHELXL) resolves 3D configurations, particularly for assessing piperazine ring conformations and benzyl group orientation .

Q. What preliminary biological assays are typically employed to assess the bioactivity of this compound?

Initial screening includes:

- Enzyme inhibition assays : Testing interactions with acetylcholinesterase or monoamine oxidases via spectrophotometric methods .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .

- Antioxidant activity : DPPH radical scavenging assays to evaluate electron-donating capacity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using statistical experimental design?

Plackett-Burman and Box-Behnken designs are effective for screening critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, a Plackett-Burman design identified tetramethylammonium iodide concentration and reaction time as yield-limiting factors, while Box-Behnken optimization improved purity by 22% through solvent gradient adjustments .

Q. What strategies are effective in resolving contradictory data regarding the compound’s receptor binding affinity across different studies?

- Structural analogs comparison : Evaluate substituent effects (e.g., fluoropyrimidine vs. benzofuran groups) on binding kinetics .

- Assay standardization : Control pH, temperature, and co-solvents to minimize variability. Use orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays) for cross-validation .

Q. How does the benzylpiperidinyl moiety influence the compound’s pharmacokinetic properties, and what in vitro models validate this?

The benzylpiperidinyl group enhances lipophilicity, improving blood-brain barrier permeability. In vitro Caco-2 cell monolayer assays show a Papp value of 12 × 10⁻⁶ cm/s, indicating moderate absorption. Metabolic stability studies in human liver microsomes (HLMs) reveal a half-life of 45 minutes, suggesting CYP3A4-mediated oxidation as a primary degradation pathway .

Methodological and Analytical Questions

Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?

Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding modes to receptors like 5-HT₁A. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties influencing hydrogen bonding with active sites .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are applicable?

Chiral stationary phase HPLC (e.g., Chiralpak IA column) resolves enantiomers using hexane:isopropanol (85:15) mobile phase. Circular dichroism (CD) spectroscopy validates optical activity, with Δε values >2.0 confirming >98% enantiomeric excess .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Twinned crystals and low-resolution data (e.g., >1.5 Å) complicate refinement. SHELXD and SHELXE resolve phase problems via dual-space recycling, while TWINLAW in SHELXL corrects for pseudo-merohedral twinning .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity profile?

Fluorination at the benzyl group (C-2 position) increases metabolic stability (HLM t₁/₂ = 68 min) but reduces 5-HT₁A binding (Ki = 120 nM vs. 85 nM for unmodified). Chlorination enhances antimicrobial activity (MIC = 8 µg/mL against S. aureus) but elevates cytotoxicity (IC50 = 25 µM in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.